1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3-chlorophenyl group and two 4-methylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the 4-methyl groups.
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of both 3-chlorophenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C23H19ClN2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H19ClN2/c1-16-6-10-18(11-7-16)22-15-23(19-12-8-17(2)9-13-19)26(25-22)21-5-3-4-20(24)14-21/h3-15H,1-2H3 |
InChI Key |
TXUVZILWEPAGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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